Trimethylarsine
Overview
Description
Trimethylarsine is an organoarsenic compound with the chemical formula (CH₃)₃As. It is a colorless liquid with a distinct garlic-like odor. This compound is known for its volatility and pyrophoric nature, meaning it can ignite spontaneously in air. This compound has been used in various fields, including microelectronics and coordination chemistry .
Mechanism of Action
Target of Action
Trimethylarsine, also known as TMAs, is an organic derivative of arsine . It primarily targets the cellular machinery involved in arsenic metabolism . This includes a wide range of microorganisms (bacteria, archaea, fungi, protists), plants, animals, and humans . It has also been found to interact with actin, a protein involved in various types of cell motility .
Mode of Action
This compound interacts with its targets by undergoing a series of biochemical transformations. It is almost non-toxic at moderate concentrations and can be volatilized . The compound’s interaction with its targets leads to changes in the cellular environment, influencing the organism’s ability to survive in arsenic-contaminated sites .
Biochemical Pathways
This compound is involved in the biogeochemical cycle of arsenic . It is the volatile byproduct of microbial action on inorganic forms of arsenic, which are naturally occurring in rocks and soils . The biomethylation process of arsenic to this compound is a key part of this cycle . This process involves the arsenic methyltransferase (ArsM) enzyme, which catalyzes the methylation of arsenic .
Pharmacokinetics
It is known that this compound is slightly soluble in water and more soluble in organic solvents . This suggests that its bioavailability may be influenced by the presence of organic matter and the pH of the environment.
Result of Action
The result of this compound’s action is the transformation of inorganic arsenic into a volatile form that can be expelled from the cell . This process helps organisms survive in arsenic-contaminated environments . .
Biochemical Analysis
Biochemical Properties
Trimethylarsine interacts with various enzymes and proteins. For instance, it binds to three thiolate-containing cysteinyl residues (Cys 72, Cys174, and Cys 224) in the ArsM enzyme, a microbial arsenite S-adenosylmethionine methyltransferase . The methyl group of S-adenosylmethionine (SAM) is then transferred to the arsenic .
Cellular Effects
The effects of this compound on cells are complex. It influences cell function by interacting with various cellular processes. For instance, it affects cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and alters gene expression . The exact mechanisms of these interactions are still being studied.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation . The exact mechanisms of these interactions are still being studied.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylarsine can be synthesized through several methods. One common method involves the reaction of arsenic trioxide (As₂O₃) with trimethylaluminium (AlMe₃). The reaction proceeds as follows :
As2O3+1.5AlMe3→2AsMe3+3/n(MeAl-O)n
Another method involves the reaction of calcium arsenide (Ca₃As₂) with methyl iodide (CH₃I) under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves the mechanochemical activation of the reaction between arsenic trioxide and trimethylaluminium. This method is highly efficient and environmentally safe, yielding a quantitative amount of this compound .
Chemical Reactions Analysis
Types of Reactions: Trimethylarsine undergoes various chemical reactions, including oxidation, pyrolysis, and substitution reactions.
Oxidation: this compound is pyrophoric and can oxidize in the presence of oxygen to form this compound oxide (TMAO) :
AsMe3+21O2→OAsMe3
Pyrolysis: The pyrolysis of this compound has been studied extensively. When heated, it decomposes to form methane, ethane, ethylene, and ethylbenzene .
Substitution: this compound can also undergo substitution reactions with various reagents, forming different organoarsenic compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or air at room temperature.
Pyrolysis: High temperatures (764 to 858 K) in a toluene carrier flow system.
Substitution: Various organic halides under controlled conditions.
Major Products:
Oxidation: this compound oxide (TMAO).
Pyrolysis: Methane, ethane, ethylene, and ethylbenzene.
Substitution: Various organoarsenic compounds.
Scientific Research Applications
Trimethylarsine has diverse applications in scientific research:
Comparison with Similar Compounds
Trimethylarsine is unique among organoarsenic compounds due to its high volatility and pyrophoric nature. Similar compounds include:
Cacodylic acid (dimethylarsinic acid): Less volatile and used as a herbicide.
Triphenylarsine: Used as a ligand in coordination chemistry.
Pentamethylarsenic: Another organoarsenic compound with different reactivity.
Trimethylphosphine: Similar structure but contains phosphorus instead of arsenic.
Trimethylamine: Similar structure but contains nitrogen instead of arsenic.
This compound stands out due to its specific applications in microelectronics and its role in arsenic biogeochemistry.
Properties
IUPAC Name |
trimethylarsane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9As/c1-4(2)3/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDIUWINAKAPER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As](C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9As | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073203 | |
Record name | Arsine, trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Trimethylarsine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18359 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
593-88-4 | |
Record name | Trimethylarsine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=593-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylarsine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arsine, trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Arsine, trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylarsine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.925 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHYLARSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ83UQ8A1Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Trimethylarsine is a potent genotoxin in vitro, damaging supercoiled DNA. Notably, it has been shown to be approximately 100 times more potent than dimethylarsinous acid, another genotoxic arsenical. []
A: While the exact mechanism remains unclear, it is suggested that the reaction products of this compound with molecular oxygen may be responsible for its mutagenic activity. [] This highlights the potential role of oxidative stress in this compound-induced DNA damage.
ANone: The molecular formula of this compound is (CH3)3As, and its molecular weight is 120.06 g/mol.
A: Yes, infrared, Raman, and nuclear quadrupole resonance (NQR) spectroscopic studies have been conducted on copper(I) complexes of this compound sulfide [(Me3AsS)CuX]n (where X = Cl, Br, I). These studies provide insights into the structure and bonding characteristics of these complexes, suggesting the influence of 3d-4s orbital mixing on copper NQR properties. []
A: this compound has an atmospheric half-life of approximately 2 days at 20°C under simulated daytime conditions. Its stability is significantly reduced in the presence of sunlight, suggesting it is primarily dispersed during nighttime hours. []
A: While the provided literature does not delve into detailed computational studies on this compound, it highlights the use of thermodynamic equilibrium models to understand the behavior of this compound in the context of MOCVD. These models help predict the equilibrium state of the TMGa-TMAs-H2 system and analyze the potential for carbon incorporation into semiconductor materials. []
ANone: The provided literature primarily focuses on this compound itself and does not delve into SAR studies involving its structural modifications.
A: this compound is a volatile compound. While specific formulation strategies are not discussed, its oxidative trapping using hydrogen peroxide is highlighted as a method for capturing and analyzing the compound. This method allows for the conversion of this compound to the more stable this compound oxide, which can be subsequently analyzed using chromatographic techniques. []
ANone: The provided research focuses on the environmental and biological aspects of this compound, primarily exploring its formation, metabolism, and toxicity. As such, detailed information regarding its use as a therapeutic agent, including PK/PD, efficacy, resistance mechanisms, and targeted drug delivery, is not covered in these studies.
ANone: Various analytical techniques are used to study this compound and its metabolites, including:
- Hydride generation-gas chromatography-atomic absorption spectrometry (HG-GC-AAS): This technique is widely used for the separation and identification of arsenic species, including this compound oxide, in microbial cultures and environmental samples. [, ]
- High-performance liquid chromatography-inductively coupled plasma mass spectrometry (HPLC-ICP-MS): This technique provides sensitive and element-specific detection of arsenic species, enabling the analysis of this compound oxide and other arsenicals in biological and environmental samples. [, , , , , , , , , , ]
- Electrospray ionization tandem mass spectrometry (ESI-MS/MS): This technique is valuable for identifying and characterizing arsenic species based on their mass-to-charge ratios and fragmentation patterns. []
- Thin-layer chromatography (TLC): TLC serves as a complementary technique for separating and identifying arsenic species, including this compound oxide, in biological samples. []
- Quadrupole mass spectrometry: This technique allows for the real-time monitoring of this compound and its decomposition products in gas-phase reactions, providing insights into reaction mechanisms and kinetics. []
- Gas chromatography-mass spectrometry (GC-MS): This technique enables the separation and identification of volatile arsenic species, such as this compound and dimethylarsine, in microbial cultures. []
A: this compound plays a role in the biogeochemical cycling of arsenic. It is produced by various microorganisms and potentially contributes to the atmospheric transport of arsenic. [, ] Its degradation in the atmosphere, primarily through photochemical reactions, leads to the formation of oxidized arsenic species that can deposit onto terrestrial and aquatic ecosystems. []
A: Yes, certain microorganisms can degrade this compound. For example, some sedimentary microorganisms can degrade this compound oxide to inorganic arsenic species. This process highlights the complexity of arsenic transformation in the environment and the role of microorganisms in influencing its fate and transport. []
A: While pinpoint sources are still under investigation, biovolatilization of arsenic by microorganisms in various environmental compartments, including soils, sediments, and water bodies, is suggested as a major source of this compound in the atmosphere. This process is thought to be influenced by factors such as arsenic speciation, microbial community composition, and environmental conditions (e.g., temperature, pH, redox potential). [, ]
ANone: The provided literature primarily focuses on this compound's environmental behavior and biological interactions, with limited information on these specific aspects.
ANone: Recycling and waste management strategies for this compound are not discussed in the provided research articles. Given its toxicity and potential for environmental contamination, appropriate waste management practices, such as controlled incineration or chemical treatment, are crucial to minimize its release.
A: The research highlights the importance of interdisciplinary approaches involving microbiology, analytical chemistry, and environmental science to understand the formation, fate, and toxicity of this compound. The development of sensitive and specific analytical techniques, such as HG-GC-AAS, HPLC-ICP-MS, and ESI-MS/MS, has been crucial for advancing our understanding of arsenic speciation and transformation in biological and environmental systems. [, , ]
A: The historical context of this compound research can be traced back to the 19th century, when a link was established between arsenical pigments used in wallpaper and cases of illness and death. This connection was attributed to the formation of a toxic, garlic-odored gas, later identified as this compound, produced by the action of fungi on the arsenic-containing pigments. This discovery highlighted the significance of microbial activity in arsenic transformation and its potential health risks. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.